molecular formula C21H28N4O4S B11440695 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11440695
M. Wt: 432.5 g/mol
InChI Key: JEFXRELMJVIVQL-UHFFFAOYSA-N
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Description

{1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a combination of isoxazole, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The isoxazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Piperidine and Piperazine Coupling: The sulfonylated isoxazole is then coupled with piperidine and piperazine derivatives under conditions that may involve catalysts like palladium or copper.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties.

    Reduction: Reduction reactions can be performed on the isoxazole ring to modify its electronic properties.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring of the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperidine and piperazine rings.

    Reduction Products: Reduced forms of the isoxazole ring.

    Substitution Products: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical research.

Biology: In biological research, it is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug development.

Medicine: The compound is explored for its therapeutic potential in treating conditions such as inflammation, neurological disorders, and certain types of cancer.

Industry: In the industrial sector, it may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of {1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • {1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-METHYLPIPERAZINO)METHANONE
  • {1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-ETHYLPIPERAZINO)METHANONE

Comparison: Compared to its similar compounds, {1-[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]-4-PIPERIDYL}(4-PHENYLPIPERAZINO)METHANONE may exhibit unique properties due to the presence of the phenyl group on the piperazine moiety. This could influence its binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.

Properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H28N4O4S/c1-16-20(17(2)29-22-16)30(27,28)25-10-8-18(9-11-25)21(26)24-14-12-23(13-15-24)19-6-4-3-5-7-19/h3-7,18H,8-15H2,1-2H3

InChI Key

JEFXRELMJVIVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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